6,6-Dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine
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Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the thieno[3,2-c]pyridine ring system imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiophenecarboxaldehyde and 2-aminomethylpyridine as starting materials. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thieno[3,2-c]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of antiplatelet and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, in antiplatelet therapy, it may inhibit platelet aggregation by blocking specific receptors involved in the clotting process .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features but lacking the dimethyl substitution.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Another derivative with a tosyl group, showing different biological activities.
Uniqueness
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
189019-57-6 |
---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-8-7(6-10-9)3-4-11-8/h3-4,10H,5-6H2,1-2H3 |
InChI Key |
BAHPFYBCOUGAGK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)C=CS2)C |
Canonical SMILES |
CC1(CC2=C(CN1)C=CS2)C |
Synonyms |
Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-6,6-dimethyl- (9CI) |
Origin of Product |
United States |
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